Product packaging for 2-Phenylquinoline-3-carbaldehyde(Cat. No.:CAS No. 227803-21-6)

2-Phenylquinoline-3-carbaldehyde

Cat. No.: B8729873
CAS No.: 227803-21-6
M. Wt: 233.26 g/mol
InChI Key: NBXXDAGTFPTLTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenylquinoline-3-carbaldehyde (CAS 227803-21-6) is a high-purity chemical intermediate with significant utility in medicinal chemistry and organic synthesis. This compound features a quinoline core functionalized with a phenyl group at the 2-position and a reactive aldehyde at the 3-position, giving it a molecular formula of C16H11NO and a molecular weight of 233.26 g/mol . Researchers value this scaffold because the presence of an aryl ring at the second position of the quinoline moiety is well-established to impart excellent antibacterial properties to the resulting molecules, playing a significant role in the development of new antimicrobial agents . It serves as a key precursor for the synthesis of a diverse range of novel heterocyclic systems and unfused tricyclic aromatic systems containing various heterocyclic cores . These derivatives, obtained via appropriate synthetic routes, are valuable biological targets and have attracted considerable attention in the development of new drugs . The reactive aldehyde group allows for further functionalization, enabling the creation of complex molecules such as 3-heteroaryl-2-phenylquinoline hybrids for pharmacological screening . This product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H11NO B8729873 2-Phenylquinoline-3-carbaldehyde CAS No. 227803-21-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

227803-21-6

Molecular Formula

C16H11NO

Molecular Weight

233.26 g/mol

IUPAC Name

2-phenylquinoline-3-carbaldehyde

InChI

InChI=1S/C16H11NO/c18-11-14-10-13-8-4-5-9-15(13)17-16(14)12-6-2-1-3-7-12/h1-11H

InChI Key

NBXXDAGTFPTLTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2C=O

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Phenylquinoline 3 Carbaldehyde and Precursors

Strategies Involving Substituted 2-Chloroquinoline-3-carbaldehydes as Key Intermediates

A prominent and versatile pathway to 2-phenylquinoline-3-carbaldehyde utilizes substituted 2-chloroquinoline-3-carbaldehydes as pivotal precursors. The reactivity of the chloro- and aldehyde groups on the quinoline (B57606) core allows for sequential functionalization. researchgate.net The synthesis of these precursors often begins with the Vilsmeier-Haack reaction of acetanilides.

Palladium-Catalyzed Cross-Coupling Approaches (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forging the carbon-carbon bond between the quinoline core and the phenyl group. libretexts.org This palladium-catalyzed reaction typically involves the coupling of a 2-chloroquinoline-3-carbaldehyde (B1585622) derivative with a phenylboronic acid. iucr.orgnih.govnih.gov

The reaction proceeds in the presence of a palladium catalyst, such as palladium acetate (B1210297) or [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloride, and a base like potassium carbonate or cesium carbonate. iucr.orgnih.gov The choice of solvent, often a mixture of dioxane and water, is crucial for the reaction's success. nih.govmdpi.com This methodology has been successfully applied to synthesize a variety of 2-arylquinoline-3-carbaldehydes, including those with substituted phenyl rings. nih.gov For instance, the reaction of 2-chloro-7-methoxyquinoline-3-carbaldehyde (B187766) with phenylboronic acid yields 7-methoxy-2-phenylquinoline-3-carbaldehyde. iucr.orgnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling for the Synthesis of this compound Derivatives

2-Chloroquinoline (B121035) PrecursorPhenylboronic AcidCatalyst/BaseProductYield (%)Reference
2-chloro-7-methoxyquinoline-3-carbaldehydePhenylboronic acidPd(OAc)₂ / K₂CO₃7-methoxy-2-phenylquinoline-3-carbaldehydeNot specified iucr.org, nih.gov
2-(4-bromophenoxy)quinolin-3-carbaldehydesSubstituted boronic acids[(dppf)PdCl₂] / Cs₂CO₃2-([biphenyl]-4-yloxy)quinolin-3-carbaldehydes60-65 nih.gov
6,8-dibromo-4-chloroquinoline-3-carbaldehydePhenylboronic acidPdCl₂(PPh₃)₂ / K₂CO₃4,6,8-triphenylquinoline-3-carbaldehydeNot specified mdpi.com

Nucleophilic Substitution Reactions

The chloro group at the 2-position of the quinoline ring is susceptible to nucleophilic substitution, providing another avenue for introducing various functionalities, although not directly forming the 2-phenyl bond in most common examples. However, this reactivity is fundamental to the broader chemistry of 2-chloroquinoline-3-carbaldehydes. For instance, reactions with amines, thiols, and other nucleophiles can lead to a diverse array of substituted quinolines. chemijournal.comchemijournal.com While not a direct route to the title compound, this reactivity highlights the versatility of the 2-chloroquinoline-3-carbaldehyde intermediate for creating a library of related derivatives. rsc.org

Direct Synthetic Routes to this compound

Direct methods aim to construct the this compound scaffold in a more convergent manner, often through multi-component or cycloaddition strategies.

Multi-Component Reaction Systems

Multi-component reactions (MCRs) offer an efficient approach to complex molecules like this compound by combining three or more starting materials in a single synthetic operation. The Doebner reaction, a classic MCR, can be used to synthesize quinoline-4-carboxylic acids, which can be further functionalized. nih.gov More modern MCRs might involve the condensation of an aniline (B41778), a benzaldehyde (B42025) derivative, and a third component that provides the C3-carbaldehyde unit. nih.gov For example, a one-pot, three-component reaction of 2-chloroquinoline-3-carbaldehyde, cyclic active methylenes, and an amine can lead to highly substituted quinoline scaffolds. researchgate.net

Cycloaddition and Annulation Strategies

Cycloaddition and annulation reactions provide powerful methods for the construction of the quinoline core. acs.orgcombichemistry.comrsc.org A [4+2] cycloaddition, or Diels-Alder type reaction, can be employed where a substituted aniline derivative acts as the diene component and a suitable dienophile provides the remaining atoms for the quinoline ring. acs.orgcombichemistry.com For instance, the reaction of anilines with α,β-unsaturated aldehydes or ketones can lead to the formation of the quinoline skeleton. iipseries.org

Annulation strategies, such as the rhodium-catalyzed [5+1] annulation of 2-alkenylanilides with allenyl acetates, offer a regioselective route to 1,2-dihydroquinoline (B8789712) derivatives which can be subsequently oxidized to the corresponding quinolines. semanticscholar.org Another approach involves the Al(OTf)₃-catalyzed annulation reaction of 2-methylquinoline-3-carbaldehydes with tetrahydroisoquinolines. researchgate.net

Chemo- and Regioselective Synthesis of the Quinoline Core with Phenyl and Carbaldehyde Substituents

Achieving chemo- and regioselectivity is paramount in the synthesis of specifically substituted quinolines like this compound. acs.orgresearchgate.net Many synthetic strategies are designed to control the placement of the phenyl and carbaldehyde groups on the quinoline ring.

Palladium-catalyzed C-H activation has emerged as a selective method for the synthesis of substituted amino-quinoline derivatives. researchgate.net Similarly, copper-promoted synthesis of substituted quinolines from benzylic azides and alkynes has demonstrated excellent regioselectivity. researchgate.net The choice of catalyst and reaction conditions plays a crucial role in directing the outcome of the reaction. For example, in the synthesis of 2-substituted quinolines, the use of specific ligands can control whether N-arylation or C-H activation occurs. researchgate.net

The synthesis of quinoline derivatives via sequential addition and I₂-mediated desulfurative cyclization of 1,3-ynones and o-aminothiophenols also demonstrates high regioselectivity. rsc.org Furthermore, metal-free protocols, such as the [4+2] cycloaddition of 2-aminobenzaldehydes and ketones, can selectively produce different quinoline derivatives. acs.org

Green Chemistry and Sustainable Synthetic Approaches

The principles of green chemistry, which encourage the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of heterocyclic compounds like this compound. Research has focused on developing more sustainable routes that employ safer solvents, reusable catalysts, and energy-efficient reaction conditions. These approaches not only minimize environmental impact but also often lead to improved yields and simplified procedures.

Key strategies in the green synthesis of this compound and its precursors include the use of alternative energy sources like microwave and ultrasound irradiation, the development of recyclable catalytic systems for crucial C-C bond-forming reactions, and the implementation of solvent-free or aqueous reaction media.

One of the primary precursors for this compound is 2-chloroquinoline-3-carbaldehyde. Green synthetic methods for this intermediate have been a significant area of focus. organic-chemistry.org Methodologies such as microwave-assisted synthesis, ultrasound-assisted reactions, and reactions conducted in water or under solvent-free conditions have been reviewed as greener alternatives to traditional methods. organic-chemistry.org For instance, the condensation reaction of 2-chloroquinoline-3-carbaldehyde with acetophenone (B1666503) has been achieved using a cost-effective and eco-friendly K₂CO₃/Al₂O₃ catalyst under ultrasound irradiation, avoiding the use of hazardous bases like NaOH or KOH. mdpi.com

The classical Friedländer annulation, a fundamental reaction for constructing the quinoline core, has been adapted to be more environmentally benign. Traditional methods often require harsh conditions, but modern approaches utilize a variety of greener catalysts and conditions. researchgate.netnih.gov An electrochemically assisted Friedländer reaction has been developed as a sustainable, one-step method for quinoline synthesis from nitro compounds, operating under mild conditions with high atom economy. rsc.org Furthermore, solvent-free protocols, such as using silica-supported P₂O₅, have proven highly efficient for the Friedländer reaction, offering high yields in short reaction times. nih.gov Gold-catalyzed versions of the Friedländer synthesis have also been shown to proceed under milder conditions than many traditional methods. researchgate.net

The Suzuki-Miyaura cross-coupling reaction is pivotal for introducing the phenyl group at the 2-position of the quinoline ring, typically by coupling a 2-chloroquinoline precursor with phenylboronic acid. This reaction has been a major target for green chemistry innovations, focusing on catalyst recyclability and the use of environmentally friendly solvents. core.ac.uk Recyclable palladium catalysts, often supported on materials like Merrifield resin or pectin, allow for easy separation and reuse, minimizing metal waste. organic-chemistry.orgcore.ac.uk These catalysts have demonstrated high activity and stability over multiple reaction cycles. organic-chemistry.org The use of more abundant and less toxic metals, such as nickel, is also emerging as a sustainable alternative to palladium for Suzuki-Miyaura couplings. mdpi.com Conducting these reactions in aqueous media or green solvents like ethanol (B145695) further enhances their sustainability profile. organic-chemistry.orgnih.gov

The following tables summarize key research findings in the green synthesis of quinoline derivatives relevant to this compound.

Table 1: Green Approaches to Friedländer Quinoline Synthesis

Starting Materials Catalyst/Conditions Solvent Reaction Time Yield (%) Green Advantage Reference(s)
2-Aminoaryl ketones & Carbonyl compounds P₂O₅/SiO₂ Solvent-free Short High to excellent Solvent-free conditions nih.gov
o-Amino aromatic carbonyls & Ketones Gold(III) catalyst Ethanol Not specified Good Milder reaction conditions researchgate.net
Nitro compounds & Carbonyl compounds Electrochemical Acetonitrile/Water Not specified Good to excellent Reagent-free, high atom economy rsc.org
2-Aminobenzaldehydes & Ketones p-Toluenesulfonic acid / Microwave Solvent-free Short High Solvent-free, energy-efficient nih.gov
2-Aminobenzaldehydes & Ketones Molecular Iodine Not specified Not specified High Efficient, simple catalyst nih.gov

Table 2: Sustainable Suzuki-Miyaura Cross-Coupling Reactions

Substrates Catalyst System Solvent Temperature Yield (%) Green Advantage Reference(s)
Aryl halides & Arylboronic acids Merrifield resin-supported Pd(II) complex Ethanol Ambient >83 (after 10 cycles) Recyclable catalyst, mild conditions organic-chemistry.org
Aryl halides & Phenylboronic acid Fe₃O₄@CNF~ImSBL~Co Water 70 °C 80-98 Recyclable magnetic nanocatalyst, aqueous medium nih.gov
Heterocyclic halides & Boronic acids Nickel catalyst Alcohol Not specified Good Use of earth-abundant metal, green solvent nih.gov
Heteroaryl substrates & Boronic acids Saponin (natural surfactant) / Pd catalyst Water Room Temp. Moderate to high Use of natural surfactant, aqueous medium, mild conditions nih.gov
Aryl halides & Arylboronic acids Pectin-supported Pd(II) Not specified Microwave >91 (after 12 cycles) Recyclable bio-polymer support, energy-efficient core.ac.uk

Reactivity and Transformation Pathways of 2 Phenylquinoline 3 Carbaldehyde

Reactions at the Aldehyde Functionality (C3-Carbaldehyde)

The aldehyde group is a key site for various chemical modifications, including reduction, condensation, and oxidation reactions.

Reduction Reactions to Alcohols and Subsequent Transformations

The aldehyde group of 2-phenylquinoline-3-carbaldehyde and its derivatives can be readily reduced to a primary alcohol. chemguide.co.uklibretexts.orgyoutube.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). chemguide.co.uklibretexts.orglibretexts.org While both are effective for reducing aldehydes and ketones, LiAlH₄ is a stronger reducing agent and can also reduce carboxylic acids and esters to primary alcohols. libretexts.orglibretexts.org The general mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon, forming an alkoxide intermediate, which is then protonated to yield the alcohol. libretexts.orgyoutube.com

For instance, the reduction of an aldehyde with a reducing agent like sodium borohydride typically proceeds in two stages. chemguide.co.uk First, a complex salt is formed, which is then hydrolyzed to release the alcohol product. chemguide.co.uk The resulting (2-phenylquinolin-3-yl)methanol (B8363284) can undergo further transformations, serving as an intermediate in the synthesis of more complex molecules. The reduction of the nitrile group of 2-chloro-3-cyanoquinoline with LiAlH₄ in THF yields (2-chloroquinolin-3-yl)methanamine. nih.gov

Table 1: Reduction of Aldehydes and Ketones

Starting Material Reagent Product
Aldehyde NaBH₄ or LiAlH₄ Primary Alcohol
Ketone NaBH₄ or LiAlH₄ Secondary Alcohol
Carboxylic Acid LiAlH₄ Primary Alcohol
Ester LiAlH₄ Primary Alcohol

This table summarizes the reduction of various carbonyl compounds to alcohols using common hydride reducing agents. libretexts.orglibretexts.org

Condensation Reactions (e.g., Schiff Base Formation, Knoevenagel Condensation)

The aldehyde at the C3 position is a prime site for condensation reactions, leading to the formation of a diverse array of derivatives. nih.gov

Schiff Base Formation: this compound readily undergoes condensation with primary amines to form Schiff bases, which contain an imine or azomethine (-C=N-) functional group. ekb.egmdpi.comacademie-sciences.fr These reactions are fundamental in the synthesis of various heterocyclic compounds and have been used to create quinoline-based ligands for metal complexes. mdpi.com For example, condensation of 2-chloro-8-methylquinoline-3-carbaldehyde (B1582571) with substituted anilines yields the corresponding N-(substituted-phenyl)methanimines. nih.gov Similarly, Schiff bases have been synthesized by reacting 2-chloroquinoline-3-carbaldehyde (B1585622) with phenylhydrazine. nih.gov A series of 2-oxo-quinoline-3-carbaldehyde Schiff-base derivatives have also been designed and synthesized. researchgate.netnih.gov

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.orgsigmaaldrich.comthermofisher.com The product is often an α,β-unsaturated ketone. wikipedia.org this compound can participate in Knoevenagel condensations, providing a route to various substituted quinoline (B57606) derivatives. nih.govsemanticscholar.org For instance, the Knoevenagel condensation of quinoline-carbaldehyde with cyclohexanone (B45756) has been used to synthesize quinoline-acridine hybrids. nih.gov The reaction can be influenced by various factors, including the choice of solvent and catalyst. thermofisher.com The Doebner modification of the Knoevenagel condensation utilizes pyridine (B92270) as a solvent and involves a carboxylic acid as one of the electron-withdrawing groups on the nucleophile, often leading to decarboxylation. wikipedia.org

Oxidation Reactions to Carboxylic Acids

The aldehyde group can be oxidized to a carboxylic acid. iaea.orgresearchgate.net Various oxidizing agents can be employed for this transformation, including potassium permanganate, dilute nitric acid, and silver nitrate (B79036). iaea.orgresearchgate.net For example, 2-chloroquinoline-3-carbaldehyde has been oxidized to the corresponding 2-chloroquinoline-3-carboxylic acid using alkaline silver nitrate in ethanol (B145695). researchgate.net These carboxylic acid derivatives are valuable intermediates for further synthetic modifications, such as the synthesis of amides and esters. nih.goviaea.org A number of methods exist for the oxidation of aldehydes to carboxylic acids, utilizing reagents like Oxone, pyridinium (B92312) chlorochromate (PCC) with H₅IO₆, and N-hydroxyphthalimide (NHPI) with oxygen. organic-chemistry.org

Reactions Involving the Quinoline Heterocycle

The quinoline ring system itself is amenable to functionalization and can participate in cyclization reactions to form more complex fused heterocyclic structures.

Functionalization of the Quinoline Ring System

The quinoline scaffold is a versatile platform for introducing various functional groups, which can significantly alter the molecule's properties. nih.govrsc.org Functionalization can occur at multiple positions on the ring through electrophilic and nucleophilic substitution reactions. nih.gov For example, the introduction of an alkylamino side chain at the C4-position and an alkoxy group at the C7-position of the quinoline nucleus has been explored to enhance the water solubility and biological activity of quinoline derivatives. nih.gov The Vilsmeier-Haack reaction is a common method for synthesizing 4-chloroquinoline-3-carbaldehydes from azaflavanones, which can then be used as precursors for further functionalization. nih.govmdpi.com

Intramolecular Cyclization Reactions Leading to Fused Heterocycles

The strategic placement of functional groups on the this compound framework can facilitate intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. tandfonline.com These reactions are a powerful tool for constructing complex polycyclic molecules with diverse biological activities. For example, heating 2-chloroquinoline-3-carbaldehyde with formamide (B127407) and formic acid can lead to the formation of a fused pyrrolo[3,4-b]quinolin-3-one. nih.gov The reaction proceeds through the initial formation of an N-((2-chloroquinolin-3-yl)methylene)formamide intermediate, followed by the elimination of HCl to yield the cyclized product. nih.gov Additionally, the reaction of 2-chloroquinoline-3-carbaldehyde with azidotrimethylsilane (B126382) can produce tetrazolo[1,5-a]quinoline-4-carbaldehyde. nih.gov

Derivatization at the Phenyl Moiety

The functionalization of the phenyl ring attached at the 2-position of the quinoline core is a key strategy for modifying the properties of the molecule. While direct electrophilic substitution on the phenyl ring of the pre-formed this compound is not extensively documented, the primary method for introducing substituents onto this moiety involves the use of appropriately derivatized starting materials during the synthesis of the quinoline skeleton itself.

A prevalent method for creating substituted 2-phenylquinolines is the Suzuki coupling reaction. This approach involves coupling a substituted phenylboronic acid with a 2-chloroquinoline-3-carbaldehyde derivative. For instance, 7-methoxy-2-phenylquinoline-3-carbaldehyde can be synthesized by reacting 2-chloro-7-methoxyquinoline-3-carbaldehyde (B187766) with phenylboronic acid in the presence of a palladium catalyst. nih.govnih.gov Conversely, to introduce a substituent on the phenyl ring, a substituted phenylboronic acid would be used in this reaction scheme.

Another powerful synthetic route that allows for phenyl ring derivatization is the Doebner reaction. This method constructs the quinoline ring from an aniline (B41778), an aldehyde, and pyruvic acid. To synthesize a 2-phenylquinoline (B181262) with a substituted phenyl group, a substituted benzaldehyde (B42025) is used as the aldehyde component. For example, derivatives of 2-phenyl-quinoline-4-carboxylic acid have been prepared starting from aniline, pyruvic acid, and a substituted benzaldehyde, such as 2-nitrobenzaldehyde. mdpi.com The nitro group on the phenyl ring can then be subsequently reduced to an amine, which can be further acylated or involved in other transformations. mdpi.com

Research on related 2-phenylazaheterocycles demonstrates the potential for direct C-H functionalization of the phenyl ring, although specific examples for this compound are not prevalent. These reactions, often palladium-catalyzed, can introduce various functional groups at the ortho position of the phenyl ring.

The following table summarizes common strategies for derivatizing the phenyl moiety of 2-phenylquinoline systems.

StrategyDescriptionExample Reaction
Suzuki Coupling A palladium-catalyzed cross-coupling reaction between a 2-chloroquinoline (B121035) precursor and a substituted phenylboronic acid.2-chloroquinoline-3-carbaldehyde + (4-methoxyphenyl)boronic acid → 2-(4-methoxyphenyl)quinoline-3-carbaldehyde
Doebner Reaction A condensation reaction where a substituted benzaldehyde is reacted with an aniline and pyruvic acid to form the quinoline ring.Aniline + (4-chlorobenzaldehyde) + Pyruvic Acid → 2-(4-chlorophenyl)quinoline-4-carboxylic acid
Post-synthesis Modification Chemical transformation of a substituent that was incorporated into the phenyl ring during the initial synthesis.Reduction of a nitro group on the phenyl ring of 2-(2-nitrophenyl)quinoline-4-carboxylic acid to an amino group using hydrazine (B178648) hydrate (B1144303) and Pd/C. mdpi.com

Metal-Catalyzed Transformations of this compound

Metal-catalyzed reactions are fundamental in elaborating the structure of this compound and its derivatives. Palladium-catalyzed cross-coupling reactions, in particular, are extensively used to form new carbon-carbon and carbon-heteroatom bonds.

The synthesis of the 2-phenylquinoline core itself is often achieved through a palladium-catalyzed Suzuki reaction. In a typical procedure, a 2-chloroquinoline-3-carbaldehyde is reacted with a phenylboronic acid in the presence of a palladium(II) acetate (B1210297) catalyst, a phosphine (B1218219) ligand like triphenylphosphine, and a base such as potassium carbonate. nih.govnih.gov This reaction is versatile and allows for the introduction of various substituted phenyl groups by using the corresponding boronic acids.

Once formed, the this compound scaffold can undergo further metal-catalyzed transformations. For instance, derivatives of this compound can react with compounds like sarcosine (B1681465) in processes that likely involve 1,5-dipolar electrocyclization of intermediate azomethine ylides to produce pyrrolo[3,4-c]quinolines. nih.gov

Furthermore, palladium catalysis is employed in domino reactions involving precursors to this compound. For example, 2-chloroquinoline-3-carbaldehydes can undergo palladium-catalyzed reactions with isocyanides. These multicomponent reactions can lead to the formation of diverse quinoline derivatives through processes like amidation and lactamization, creating multiple new bonds in a single pot procedure. researchgate.net While these examples start from the 2-chloro precursor, they highlight the utility of palladium catalysis in the chemistry of this family of compounds.

Silver catalysis has also been applied in domino hydroarylation/cycloisomerization reactions of related 2-alkynylquinoline-3-carbaldehydes, which react with heteroarenes to yield pyranoquinolines. nih.gov

The table below details examples of metal-catalyzed transformations involving the this compound system.

Catalyst SystemReaction TypeTransformation
Palladium(II) acetate, Triphenylphosphine, K₂CO₃Suzuki Coupling2-Chloro-7-methoxyquinoline-3-carbaldehyde + Phenylboronic acid → 7-Methoxy-2-phenylquinoline-3-carbaldehyde. nih.govnih.gov
Pd(0)Domino Reaction / Cyclization2-Chloroquinoline-3-carbaldehyde + Isocyanides + Amines → Pyrrolo[3,4-b]quinolin-3(2H)-ones. nih.govresearchgate.net
Silver triflate (AgOTf)Hydroarylation / Cycloisomerization2-Alkynylquinoline-3-carbaldehydes + N-methylindole → Pyranoquinolines. nih.gov

Radical Mechanisms in this compound Transformations

Transformations involving radical intermediates provide another important pathway for the reactivity of this compound derivatives. These reactions can create complex polycyclic structures through intramolecular cyclizations.

A notable example is the intramolecular cross-dehydrogenative coupling (CDC) reaction of 2-arylquinolinyl-3-carboxaldehydes to form indeno[1,2-b]quinolin-11-ones. nih.gov This transformation is promoted by an oxidant such as tert-butyl hydroperoxide (TBHP). The reaction is believed to proceed via a radical mechanism. The process is initiated by the abstraction of the aldehydic hydrogen atom by a tert-butoxyl radical (t-BuO•), which is generated from TBHP. This hydrogen atom transfer (HAT) results in the formation of an aryl carbonyl radical. nih.gov

This highly reactive radical intermediate then undergoes an intramolecular cyclization by attacking the ortho-position of the 2-phenyl ring, leading to the formation of a new carbon-carbon bond and a five-membered ring. Subsequent oxidation and rearomatization yield the final indenoquinolinone product. The involvement of a radical mechanism is supported by experimental evidence; the reaction is inhibited in the presence of radical scavengers like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO). nih.gov

This type of radical cyclization showcases how the aldehyde and the 2-phenyl group can react in concert to build more complex, fused heterocyclic systems.

Proposed Radical Mechanism for Indenoquinolinone Formation nih.gov

StepDescription
1. Initiation A t-BuO• radical is generated from the initiator (e.g., TBHP).
2. Hydrogen Abstraction The t-BuO• radical abstracts the hydrogen atom from the aldehyde group of the 2-arylquinoline-3-carbaldehyde, forming an aryl carbonyl radical.
3. Intramolecular Cyclization The aryl carbonyl radical attacks the ortho-position of the phenyl ring, forming a new C-C bond and a cyclic intermediate.
4. Oxidation/Aromatization The cyclic radical intermediate is oxidized and rearomatizes to yield the stable indeno[1,2-b]quinolin-11-one product.

Derivatives and Functionalization Strategies of 2 Phenylquinoline 3 Carbaldehyde

Synthesis of Substituted 2-Phenylquinoline-3-carbaldehyde Analogues

The synthesis of analogues of this compound is a key area of research, allowing for the fine-tuning of the molecule's properties. These synthetic efforts are largely centered on introducing various substituents to the phenyl ring and analyzing their subsequent effects.

Modifications on the Phenyl Ring

Modifications to the phenyl ring of this compound are typically achieved through the use of appropriately substituted anilines or phenylboronic acids in the initial synthesis of the quinoline (B57606) core. For instance, substituted N-phenylacetamides can be reacted with Vilsmeier's reagent to yield substituted 2-chloro-3-formylquinolines. nih.gov A Suzuki-Miyaura cross-coupling reaction between 2-chloro-7-methoxyquinoline-3-carbaldehyde (B187766) and phenylboronic acid, catalyzed by palladium acetate (B1210297) and triphenylphosphine, has been employed to produce 7-methoxy-2-phenylquinoline-3-carbaldehyde. nih.gov This method allows for the introduction of a variety of substituents onto the phenyl ring, thereby creating a library of analogues for further study.

The introduction of different aryl groups at the 2-position of the quinoline ring has been a common strategy. For example, a series of 2-arylquinoline derivatives have been prepared using Povarov reaction protocols. rsc.org These reactions can introduce phenyl groups with various substituents, such as those with a 3,4-methylenedioxy bridge. rsc.org

Table 1: Examples of Synthesized 2-Arylquinoline Derivatives and their Anticancer Activity
CompoundSubstituent at C-62-Aryl GroupAnticancer Activity ProfileReference
4-10 VariousPhenylGood activity against PC3 and HeLa cell lines rsc.org
11-16 Various2-(3,4-methylenedioxyphenyl)Good activity against PC3 and HeLa cell lines rsc.org

Substituent Effects on Reactivity and Properties

The nature and position of substituents on the phenyl ring significantly influence the reactivity and physicochemical properties of this compound derivatives. For example, the presence of electron-withdrawing groups like chloro and fluoro at the ortho- and para-positions of a phenyl ring in related quinazolinone structures led to more potent derivatives in antagonizing 5-HTP induced head twitches. semanticscholar.org Conversely, an electron-donating methoxy (B1213986) group decreased potency, although it was still more active than the unsubstituted compound. semanticscholar.org

In the context of photophysical properties, the introduction of different substituents on the phenyl ring of 4,6,8-triarylquinoline-3-carbaldehydes resulted in varied absorption and emission spectra. researchgate.net For instance, styryl derivatives exhibited bathochromic shifts in their absorption spectra due to π-π* transitions. researchgate.net The lipophilicity, as measured by cLogP, is also affected by substituents, which in turn can influence cytotoxic effects. A study on 2-arylquinoline derivatives showed that more lipophilic compounds generally displayed better IC50 values against HeLa and PC3 cancer cell lines. rsc.org

Formation of Hybrid Molecular Architectures

A prominent strategy in medicinal chemistry is the creation of hybrid molecules, which combine the structural features of this compound with other pharmacologically relevant heterocyclic systems or functional groups. This approach aims to generate novel compounds with potentially enhanced or synergistic biological activities.

Integration with Other Heterocyclic Systems (e.g., pyrazoles, triazoles)

The aldehyde functional group of this compound is a versatile handle for constructing hybrid molecules. It can be condensed with various nucleophiles to form new heterocyclic rings. For example, reaction with hydrazines can lead to the formation of pyrazolo[3,4-b]quinolines. mdpi.com Specifically, the reaction of 2-chloro-3-formylquinolines with hydrazine (B178648) or methylhydrazine results in the formation of the corresponding pyrazolo[3,4-b]quinoline. mdpi.com

Similarly, the synthesis of quinoline-1,2,3-triazole hybrids has been achieved through multi-step reaction sequences. One approach involves the conversion of 2-chloroquinoline-3-carbaldehyde (B1585622) to an intermediate that is then subjected to a click reaction with an aryl azide (B81097) to form the triazole ring. researchgate.net For instance, a series of 1-aryl-1,2,3-triazoles-4-methoxymethyl-3-quinoline-2-morpholine hybrids were synthesized via a copper(I)-catalyzed 1,3-dipolar cycloaddition. researchgate.net Another strategy involved a Suzuki-Miyaura cross-coupling followed by a metal-free multicomponent reaction to generate quinoline-based 1,2,3-triazole scaffolds. nih.gov

Table 2: Examples of Quinoline-Triazole Hybrids and their Anticancer Activity
CompoundSubstituentsCancer Cell Lines TestedNotable ActivityReference
5a -Cl on phenyl ringMCF-7, A-549, HepG2IC50: 9.25 µM (MCF-7), 9.56 µM (A-549), 10.56 µM (HepG2) nih.gov
5d Not specifiedMCF-7, A-549, HepG2IC50: 10.42 µM (MCF-7), 12.97 µM (A-549), 13.05 µM (HepG2) nih.gov
5f -Cl and -I groupsMCF-7, A-549, HepG2IC50: 11.40 µM (MCF-7), 10.42 µM (A-549), 12.32 µM (HepG2) nih.gov
Chloro & Fluoro substituted compounds Chloro and Fluoro groupsMDA-MB-231Potent activity with IC50 values of 17.20 µM and 23.56 µM researchgate.net

Synthesis of Chalcone (B49325) Derivatives

Chalcones, characterized by an α,β-unsaturated carbonyl system, are another important class of derivatives synthesized from this compound. nih.gov These are typically prepared via a Claisen-Schmidt condensation reaction between the quinoline-3-carbaldehyde and a suitable acetophenone (B1666503) in the presence of a base like sodium hydroxide. scialert.netnih.gov This reaction is versatile and allows for the introduction of a wide range of substituents on the acetophenone-derived phenyl ring. scialert.net

The synthesis of quinolinyl chalcones has been reported by condensing 2-chloro-3-formylquinoline with acetophenone in ethanolic sodium hydroxide. scialert.net These chalcone intermediates can then be further reacted to form other heterocyclic systems, such as pyrazolines, by treatment with hydrazines. eco-vector.comnih.gov

Structure-Activity Relationship Studies (Focused on Synthetic Modifications)

Structure-activity relationship (SAR) studies are fundamental to understanding how specific chemical modifications to the this compound scaffold impact its biological activity. These studies rely on the synthesis of a series of related compounds and the subsequent evaluation of their biological effects.

For example, a study on quinolinone-pyrazoline hybrids, derived from quinolinone-chalcones, investigated their antioxidant and lipoxygenase inhibitory activities. nih.gov The results indicated that specific substitutions on the pyrazoline ring were crucial for activity, with compounds 9b and 9m showing the best combined activity. nih.gov Similarly, SAR studies on a series of 2-arylquinolines revealed that C-6 substituted 2-phenylquinolines and 2-(3,4-methylenedioxyphenyl)quinolines exhibited significant cytotoxic activity against prostate (PC3) and cervical (HeLa) cancer cell lines. rsc.org The study also highlighted the importance of lipophilicity, with more lipophilic compounds showing better activity. rsc.org

In another example, the evaluation of quinoline-carbaldehyde derivatives as inhibitors of Leishmania donovani methionine aminopeptidase (B13392206) 1 (LdMetAP1) identified two lead compounds, HQ14 and HQ15. nih.gov Structural studies revealed that the selectivity of these inhibitors was due to key differences in their binding modes to the leishmanial enzyme compared to the human homologue. nih.gov These findings underscore the importance of targeted synthetic modifications in developing selective and potent therapeutic agents.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including 2-phenylquinoline-3-carbaldehyde. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical data on the chemical environment of each atom, allowing for the unambiguous assignment of the molecular structure.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of 2-phenylquinoline (B181262), the aromatic protons typically appear in the range of δ 7.4-8.2 ppm. For instance, in a deuterated chloroform (B151607) (CDCl₃) solvent, the ¹H NMR spectrum of 2-phenylquinoline shows multiplets between δ 7.44-7.54 ppm and δ 8.15-8.22 ppm, corresponding to the protons of the phenyl and quinoline (B57606) rings. rsc.orgrsc.org The introduction of a carbaldehyde group at the 3-position of the quinoline ring would introduce a distinct singlet for the aldehydic proton, typically appearing further downfield, often above δ 9.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 2-phenylquinoline, the carbon signals are observed between δ 119.0 and 157.4 ppm in CDCl₃. rsc.org The carbon of the C-N group in the quinoline ring and the carbon of the phenyl group attached to the quinoline ring are typically found in this region. rsc.org The presence of the carbaldehyde group at the 3-position would introduce a characteristic signal for the carbonyl carbon, generally appearing in the range of δ 190-200 ppm.

The chemical shifts in both ¹H and ¹³C NMR are influenced by the electronic environment of the nuclei. The specific values can be affected by the solvent used and the presence of other substituents on the quinoline or phenyl rings.

Interactive Data Table: Representative NMR Data for Phenylquinoline Derivatives

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
2-PhenylquinolineCDCl₃7.44-7.54 (m, 4H), 7.69-7.74 (m, 1H), 7.82 (d, J=8.4 Hz, 1H), 7.87 (d, J=8.8 Hz, 1H), 8.15-8.22 (m, 4H) rsc.orgrsc.org119.0, 126.3, 127.5, 127.6, 128.9, 129.3, 129.7, 129.8, 130.9, 136.8, 139.7, 148.3, 157.4 rsc.org
2-(4-Methoxyphenyl)quinolineCDCl₃3.87 (s, 3H), 7.07-6.97 (m, 2H), 7.23-7.12 (m, 1H), 7.75-7.60 (m, 2H), 8.05-7.90 (m, 2H), 8.70-8.64 (m, 1H) rsc.orgNot available in provided sources
2-(4-Iodophenyl)quinolineCDCl₃7.56-7.46 (m, 1H), 7.92-7.67 (m, 7H), 8.14 (d, J=8.4 Hz, 2H) rsc.org95.9, 118.4, 126.5, 127.2, 127.5, 129.2, 129.7, 129.8, 136.9, 137.9, 139.0, 148.2, 156.0 rsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. These methods are particularly useful for identifying characteristic functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of a molecule provides a "fingerprint" based on the absorption of infrared radiation at specific frequencies corresponding to the molecule's vibrational transitions. For this compound, key characteristic absorption bands would include:

C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group, typically appearing in the region of 1680-1715 cm⁻¹.

C-H Stretch (Aromatic): Weak to medium intensity bands are expected in the 3000-3100 cm⁻¹ region, corresponding to the C-H stretching vibrations of the phenyl and quinoline rings. scirp.org

C=C and C=N Stretches (Aromatic): Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the stretching vibrations within the aromatic rings.

C-H Bending (Aromatic): In-plane and out-of-plane bending vibrations of the aromatic C-H bonds give rise to absorptions in the 1000-1300 cm⁻¹ and 650-900 cm⁻¹ regions, respectively. scirp.org

The NIST WebBook provides an IR spectrum for the parent compound, 2-phenylquinoline, which can serve as a reference. nist.gov

Raman Spectroscopy: Raman spectroscopy measures the inelastic scattering of monochromatic light, providing information about vibrational, rotational, and other low-frequency modes in a molecule. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can provide complementary information to the IR spectrum, particularly for the vibrations of the aromatic rings. researchgate.net The conjugated aromatic system in this compound would be expected to produce a strong Raman signal. researchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis.

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, corresponding to the exact molecular weight of the compound. The high-resolution mass spectrometry (HRMS) technique can provide the elemental composition of the molecule with high accuracy. For example, the calculated mass for the protonated molecule of 2-phenylquinoline ([M+H]⁺) is 206.0964, with an experimental value found to be 206.0968. rsc.org

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, fragmentation might involve the loss of the aldehyde group (CHO), the phenyl group, or other characteristic fragments from the quinoline ring system.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions.

A study on 7-methoxy-2-phenylquinoline-3-carbaldehyde, a derivative of the title compound, provides valuable insights into the likely solid-state structure. nih.govresearchgate.net In this derivative, the phenyl ring is inclined to the quinoline ring system by a dihedral angle of 43.53°. nih.govresearchgate.net The crystal packing is stabilized by C-H···O hydrogen bonds and π-π stacking interactions between the quinoline rings. nih.govresearchgate.net Similar intermolecular forces would be expected to play a role in the crystal packing of this compound.

Interactive Data Table: Crystallographic Data for 7-Methoxy-2-phenylquinoline-3-carbaldehyde

ParameterValueReference
Molecular FormulaC₁₇H₁₃NO₂ nih.gov
Molecular Weight263.28 nih.gov
Crystal SystemTriclinic nih.gov
Space GroupP-1 nih.gov
a (Å)7.332 (3) nih.gov
b (Å)7.582 (2) nih.gov
c (Å)12.487 (4) nih.gov
α (°)73.424 (12) nih.gov
β (°)85.877 (12) nih.gov
γ (°)83.029 (11) nih.gov
Volume (ų)659.9 (4) nih.gov
Z2 nih.gov

Advanced Techniques for Complex Derivative Characterization

The characterization of more complex derivatives of this compound often requires the application of advanced and combined spectroscopic techniques. For instance, in the structural elucidation of diastereomeric dihydroquinazolinones derived from (S)-phenylethylamine, a combination of NMR spectroscopy and X-ray diffraction was crucial for determining the configuration of the newly formed stereogenic center. nih.gov The correlation of NMR data with the X-ray structure allowed for the assignment of the relative stereochemistry of the diastereomers. nih.gov

For complex derivatives, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish the connectivity between protons and carbons, providing a more detailed picture of the molecular structure. These advanced methods are invaluable when dealing with molecules that have overlapping signals in their 1D NMR spectra or possess complex stereochemistry.

Computational and Theoretical Investigations of 2 Phenylquinoline 3 Carbaldehyde

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular geometries and electronic properties. nih.gov For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), provide optimized molecular structures that are in close agreement with experimental data from X-ray crystallography. nih.gov

In the case of 2-phenylquinoline-3-carbaldehyde, the geometry optimization reveals key structural features. The dihedral angle between the quinoline and phenyl rings is a critical parameter. For a related compound, 7-methoxy-2-phenylquinoline-3-carbaldehyde, this angle was found to be 43.53°. nih.gov In another similar molecule, phenyl quinoline-2-carboxylate, DFT calculations showed a dihedral angle of 46.9(1)° between the quinoline and phenyl rings after geometry optimization. mdpi.com These computational findings suggest a non-planar arrangement for this compound, which has significant implications for its electronic and steric properties.

The electronic structure of quinoline derivatives is characterized by a delocalized π-system extending over the fused rings. DFT calculations provide detailed information about the distribution of electron density and the nature of chemical bonds within the molecule. nih.gov The calculated bond lengths and angles typically show good correlation with experimental values, with discrepancies for bond lengths usually within 2 pm. nih.gov

Table 1: Selected Optimized Geometric Parameters for a Related Quinoline Derivative (phenyl quinoline-2-carboxylate) from DFT Calculations (Note: This table presents data for a structurally similar compound to illustrate typical computational results.)

Parameter Bond Length (Å) - DFT Parameter Bond Angle (°) - DFT
N1–C2 1.320 C1-C2-N1 115.8
C2–C3 1.421 C2-N1-C10 117.9
C3–C4 1.373 C3-C4-C5 120.6
C9–C10 1.422 N1-C10-C5 122.2
C1–O2 1.210 O1-C1-O2 124.5

Data sourced from a study on phenyl quinoline-2-carboxylate. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is instrumental in understanding the chemical reactivity and electronic properties of molecules. rsc.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap (ΔE) between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. rsc.org

For quinoline derivatives, the HOMO is often localized on the electron-rich parts of the molecule, such as the quinoline and phenyl rings, while the LUMO is typically distributed over the quinoline ring system. nih.govresearchgate.net In a study of 2-chloroquinoline-3-carboxaldehyde, the calculated HOMO-LUMO energy gap was 4.430 eV, indicating significant electronic stability. researchgate.net The distribution of these orbitals determines the nature of electronic transitions, which are often characterized as intramolecular charge transfer (ICT) from the HOMO to the LUMO. arabjchem.org

Table 2: FMO Parameters for Related Quinoline Derivatives from DFT Calculations

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV)
2-chloro-7-methylquinoline-3-carbaldehyde (Conformer 1) -6.65 -2.49 4.16
2-chloro-7-methylquinoline-3-carbaldehyde (Conformer 2) -6.69 -2.52 4.17
2-chloroquinoline-3-carboxaldehyde -6.89 -2.46 4.43

Data compiled from studies on related quinoline derivatives. researchgate.netdergi-fytronix.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of different electrostatic potential on the electron density surface, typically color-coded so that red indicates negative potential (electron-rich areas, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor areas, prone to nucleophilic attack). researchgate.net

For quinoline derivatives, the MEP map typically shows the most negative potential around the nitrogen atom of the quinoline ring and the oxygen atom of the carbaldehyde group, identifying these as the primary sites for electrophilic interactions. nih.govdergi-fytronix.com Conversely, the hydrogen atoms of the aromatic rings represent regions of positive potential. researchgate.net This information is crucial for understanding intermolecular interactions, including hydrogen bonding. mdpi.com The MEP analysis for this compound would similarly highlight the nitrogen and oxygen atoms as key sites for electrophilic attack and potential hydrogen bond acceptors.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding structure, including lone pairs and bond orbitals, and quantifies delocalization effects through the analysis of hyperconjugative interactions. This method examines the interactions between filled (donor) and empty (acceptor) orbitals, with the stabilization energy (E(2)) associated with these interactions indicating the strength of charge delocalization. materialsciencejournal.org

Table 3: Second-Order Perturbation Analysis of Fock Matrix in NBO Basis for a Related Salicylanilide (B1680751) Derivative (Note: This table illustrates typical stabilization energies from NBO analysis of a related aromatic system.)

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)
n2(O11) π*(C12-O13) 45.25
n3(Cl10) π*(C5-C6) 12.05

Data sourced from a study on salicylanilide derivatives to exemplify hyperconjugative interaction energies. materialsciencejournal.org

Simulations of Reaction Mechanisms and Transition States

Computational chemistry, particularly DFT, is a powerful tool for elucidating reaction mechanisms by locating transition states and calculating activation energies. For quinoline derivatives, these methods can be applied to understand their synthesis and reactivity. nih.gov For example, the mechanism of reactions involving the aldehyde group, such as condensations or additions, can be modeled.

Studies on related 2-chloroquinoline-3-carbaldehydes have shown their utility as precursors in the synthesis of fused heterocyclic systems. For example, the reaction with formamide (B127407) to yield a pyrrolo[3,4-b]quinolin-3-one proceeds through an initial addition to the aldehyde, followed by condensation and elimination. nih.gov Computational modeling of such a reaction pathway for this compound would involve calculating the energies of reactants, intermediates, transition states, and products to map out the potential energy surface and determine the most favorable reaction path. These simulations provide insights into the reaction kinetics and thermodynamics that are often difficult to obtain experimentally.

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, NMR Chemical Shifts)

DFT calculations are widely used to predict various spectroscopic properties, including vibrational frequencies (IR and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov The calculated vibrational frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, generally show good agreement with experimental spectra, aiding in the assignment of vibrational modes. nih.gov

For quinoline derivatives, the calculated vibrational spectra can confirm the presence of key functional groups. For example, the C=O stretching vibration of the carbaldehyde group is a prominent feature. researchgate.net In a study of quinoline-4-carbaldehyde, the C=O stretch was observed in the IR spectrum and confirmed by DFT calculations. researchgate.net Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted with reasonable accuracy, providing a valuable tool for structure elucidation. nih.gov The calculated NMR spectra for this compound would help in assigning the signals in experimentally obtained spectra.

Table 4: Comparison of Experimental and Calculated Vibrational Frequencies for 2-chloroquinoline-3-carboxaldehyde

Assignment Experimental FT-IR (cm⁻¹) Calculated DFT (cm⁻¹)
C-H stretching 3065 3070
C=O stretching 1692 1695
C=C stretching 1558 1560
C-Cl stretching 845 850

Data sourced from a study on 2-chloroquinoline-3-carboxaldehyde. nih.gov

Applications of 2 Phenylquinoline 3 Carbaldehyde in Advanced Organic Synthesis

Building Block in the Synthesis of Complex Heterocyclic Scaffolds

2-Phenylquinoline-3-carbaldehyde is a highly effective building block for the creation of intricate heterocyclic structures. nih.govnih.govresearchgate.netmdpi.com Its aldehyde functional group readily participates in various condensation and cyclization reactions, enabling the fusion of additional rings onto the quinoline (B57606) framework.

For example, it has been utilized as a precursor in the synthesis of various quinoline-containing heterocycles. nih.gov The reactivity of the aldehyde and the adjacent chloro-substituent (in its precursor, 2-chloro-3-formylquinoline) allows for the construction of fused systems like thieno-, pyridazino-, pyrano-, thiopyrano-, and furo-quinolines. rsc.org This versatility stems from the ability to replace the chloro-group with a variety of substituents and to transform the aldehyde group into other reactive moieties. rsc.org

One notable application is in the synthesis of 6-aryl-6H-chromeno[3,4-c]quinolines. This is achieved through the reaction of 2-aryl-4-chloro-2H-chromene-3-carbaldehydes with anilines, where an imine intermediate is formed and subsequently cyclizes. mdpi.com Furthermore, the reaction of this compound derivatives with indole (B1671886) has been explored to create complex chromene-indole hybrids. nih.gov The Vilsmeyer-Haack reaction on azaflavanones provides an efficient route to the precursor 4-chloroquinoline-3-carbaldehydes, which are then readily converted to a variety of heterocyclic systems. nih.govnih.gov

Precursor for Diversified Chemical Libraries

The reactivity of this compound makes it an ideal starting material for generating diverse chemical libraries. These libraries, which are collections of structurally related compounds, are instrumental in drug discovery and materials science research. The aldehyde group can be easily modified to introduce a wide array of functional groups and structural motifs.

For instance, 2-chloroquinoline-3-carbaldehyde (B1585622), a close analog and precursor, can be treated with various reagents to replace the chlorine atom with different substituents, while the aldehyde group can be converted into oximes, hydrazones, and acrylic acid derivatives. rsc.org This dual reactivity allows for the rapid generation of a multitude of quinoline-based compounds. rsc.org The synthesis of 4,6,8-triarylquinoline-3-carbaldehyde derivatives and their subsequent conversion into amino-N-methylene and alcohol derivatives further showcases the potential for creating diverse molecular architectures from this scaffold. researchgate.net

Role in the Synthesis of Specific Pharmacophore Fragments

A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups of a molecule that is responsible for its biological activity. This compound and its derivatives serve as valuable scaffolds for constructing specific pharmacophore fragments. The quinoline ring system itself is a well-established pharmacophore found in numerous bioactive compounds.

The presence of an aryl ring at the second position of the quinoline moiety is known to contribute to antibacterial properties. nih.gov This makes 2-phenylquinoline (B181262) derivatives attractive targets in the development of new antibacterial agents. nih.govresearchgate.net Additionally, quinoline-3-carbohydrazide (B3054276) derivatives, synthesized from quinoline-3-carbaldehydes, have been investigated as antioxidants, with pharmacophore models guiding their design. nih.gov The ability to readily synthesize and modify the this compound core allows for the systematic exploration of structure-activity relationships and the optimization of compounds for specific biological targets.

Contributions to Materials Science and Functional Materials

Beyond its applications in medicinal chemistry, this compound and its derivatives have made significant contributions to the field of materials science. The inherent photophysical properties of the quinoline scaffold, combined with the ability to introduce various functional groups, make these compounds promising candidates for the development of advanced functional materials. researchgate.net

Polyarylquinolines, for example, can act as emitting chromophores due to their fluorescent properties. researchgate.net The donor-π-acceptor architecture that can be created using the quinoline unit as a π-conjugated bridge is of particular interest for developing materials with unique electronic and optical properties. researchgate.net

Photophysical Properties (e.g., Absorption, Fluorescence, Solvatochromism)

Derivatives of this compound often exhibit interesting photophysical properties, including strong absorption and fluorescence. These properties can be fine-tuned by introducing different substituents onto the quinoline or phenyl rings. For instance, the synthesis of 4,6,8-triarylquinoline-3-carbaldehydes has led to compounds with notable absorption and emission characteristics. researchgate.net

The photophysical properties of these compounds are often solvent-dependent, a phenomenon known as solvatochromism. Studies on 4,6,8-triarylquinoline-3-carbaldehyde derivatives in various solvents have revealed changes in their absorption and emission spectra, indicating intramolecular charge transfer (ICT) character. researchgate.net The introduction of electron-donating or electron-withdrawing groups can significantly influence the ICT process and, consequently, the fluorescence quantum yields. researchgate.net For example, amino-N-methylene substituted derivatives of 4,6,8-triarylquinoline-3-carbaldehydes show more intense absorption bands at longer wavelengths compared to their carbaldehyde precursors, attributed to the donor properties of the amino group. researchgate.net

Table 1: Photophysical Data for Selected this compound Derivatives

CompoundAbsorption Max (λabs, nm)Emission Max (λem, nm)Solvent
2a355485Chloroform (B151607)
2b355500Chloroform
2c355510Chloroform
3a385520Chloroform
3b385530Chloroform

Note: Data extracted from a study on 4,6,8-triarylquinoline-3-carbaldehyde derivatives and their amino-N-methylene counterparts. researchgate.net Compound numbering corresponds to the source literature.

Chemosensing Applications

The fluorescence properties of this compound derivatives make them suitable for use as chemosensors. A chemosensor is a molecule that signals the presence of a specific chemical species through a change in one of its properties, often fluorescence.

A Schiff-base ligand derived from 2-oxo-quinoline-3-carbaldehyde and nicotinic hydrazide has been synthesized and shown to be a highly selective and sensitive fluorescent chemosensor for aluminum ions (Al³⁺). nih.gov The sensor exhibits a significant fluorescence response in the presence of Al³⁺ over other common metal ions. nih.gov This selectivity is crucial for practical applications in environmental monitoring and biological imaging.

Development of Optoelectronic Materials

The unique electronic and photophysical properties of this compound derivatives make them attractive for applications in optoelectronic devices. These materials can convert light into electrical energy (photovoltaics) or electrical energy into light (organic light-emitting diodes, OLEDs).

Polyarylquinoline-based compounds are considered important components in optoelectronic materials. researchgate.net The quinoline moiety can serve as an electron-acceptor unit in donor-acceptor copolymers and oligomers, which often exhibit intramolecular charge transfer. researchgate.net Small organic molecules with conjugated π-electron systems, such as quinoline derivatives, generally show semiconducting behavior, making them potential materials for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and OLEDs. researchgate.net The development of quinoline-based materials with high luminescence and suitable charge transport properties is an active area of research. researchgate.netnih.gov

Mechanistic Studies of Biological Interactions of 2 Phenylquinoline 3 Carbaldehyde Derivatives

Investigation of Antimicrobial Mechanisms

The antimicrobial potential of 2-phenylquinoline-3-carbaldehyde derivatives has been a primary focus of investigation, with studies aiming to uncover the specific ways these compounds inhibit the growth of bacteria and fungi.

In Vitro Studies of Target Interactions

In vitro studies have provided direct evidence of the interactions between this compound derivatives and their microbial targets. For instance, the synthesis of 2-aryl-quinoline-3-carbaldehyde derivatives and their subsequent screening for antimicrobial activity has been a subject of research. researchgate.net One study involved the cyclization of acetanilide (B955) using the Vilsmeier-Haack reagent to produce 2-chloro-3-formyl quinoline (B57606), which was then used to synthesize nitro-substituted aryl-2-quinoline derivatives. researchgate.net These compounds were subsequently evaluated for their antimicrobial properties. researchgate.net

Another area of exploration involves the synthesis of hybrid molecules incorporating the this compound scaffold with other bioactive moieties. For example, researchers have synthesized novel N-acylated derivatives of 5-(2-phenyl-1,8-naphthyridin-3-yl)-1,3,4-oxadiazol-2-amine and tested their efficacy against bacteria such as S. aureus and E. coli, and the fungus C. albicans. researchgate.net Similarly, furochromone derivatives incorporating a quinoline moiety have been synthesized and evaluated for their antimicrobial properties. nih.gov

Mechanistic Insights from Molecular Docking Studies

Molecular docking simulations have been instrumental in visualizing the binding modes of this compound derivatives with key microbial enzymes, offering insights into their mechanism of action at a molecular level. These computational studies help in understanding the structure-activity relationships and guide the design of more potent antimicrobial agents.

For example, molecular docking studies on pyrazoline derivatives containing a quinoline moiety have been performed to evaluate their potential as inhibitors of enzymes like HIV reverse transcriptase and PI3K. nih.govrjraap.com In one such study, 2-chloroquinoline-3-carbaldehyde (B1585622) was used as a starting material to synthesize a series of pyrazoline-containing quinoline derivatives. nih.gov These compounds were then docked into the binding site of HIV reverse transcriptase, with some exhibiting strong binding interactions. nih.gov

Similarly, molecular docking has been employed to investigate the binding patterns of furochromone derivatives containing a quinoline scaffold against DNA gyrase, a crucial bacterial enzyme. nih.gov The results of these studies have shown a good correlation between the predicted binding affinities and the observed antimicrobial activities. nih.gov Docking studies of N-acylated derivatives of 5-(2-phenyl-1,8-naphthyridin-3-yl)-1,3,4-oxadiazol-2-amine against Mtb MurB have also revealed significant binding interactions. researchgate.net

Antiviral Activity and Mechanism of Action

Beyond their antimicrobial properties, derivatives of 2-phenylquinoline (B181262) have demonstrated promising antiviral activity, particularly against a range of viruses.

Research into 2-phenylquinoline (2-PhQ) derivatives has identified them as potent inhibitors of various coronaviruses, including SARS-CoV-2, HCoV-OC43, and HCoV-229E. nih.gov Preliminary mechanistic studies suggest that these compounds may exert their antiviral effects through multiple pathways. While they were found to be weak inhibitors of the autophagy pathway and inactive as RdRp inhibitors, certain analogues demonstrated inhibitory activity against the helicase unwinding function of nsp13. nih.gov For instance, compound 6g , featuring a 6,7-dimethoxytetrahydroisoquinoline group at the C-4 position, was a potent inhibitor of SARS-CoV-2 helicase (nsp13). nih.gov

Furthermore, the antiviral activity of quinoline derivatives extends to other viral families. Studies on 3-(benzylideneamino)-2-phenyl quinazoline-4(3H)-ones, which are structurally related to the core scaffold, have shown that certain compounds can inhibit the replication of viruses such as parainfluenza-3 virus, reovirus-1, Sindbis virus, Coxsackie virus B4, and Punta Toro virus in cell cultures. nih.gov

Antioxidant Activity and Radical Scavenging Mechanisms

Several studies have highlighted the antioxidant potential of this compound derivatives, attributing this activity to their ability to scavenge free radicals.

A series of 2-oxo-quinoline-3-carbaldehyde Schiff-base derivatives were synthesized and evaluated for their in vitro antioxidant activities using various assays, including DPPH, ABTS, superoxide (B77818) anion, and hydroxyl radical scavenging assays. nih.govresearchgate.net Many of these compounds exhibited good antioxidant activities, with some showing better radical scavenging potential than the commercial antioxidant butylated hydroxytoluene (BHT). nih.govresearchgate.net

Similarly, novel quinoline-triazole conjugates have been synthesized and their antioxidant properties evaluated through both experimental assays (DPPH and cellular antioxidant assay) and density functional theory (DFT) calculations. nih.gov The results from these studies provide a deeper understanding of the radical scavenging mechanisms at a molecular level. Phenyl ketone derivatives have also been investigated for their hepatoprotective effects, which are linked to their antioxidant and antifibrotic potential. nih.gov

Exploration of Other Biological Targets

The structural versatility of the this compound scaffold allows for its interaction with a diverse range of other biological targets, leading to various pharmacological effects.

In vitro studies have shown that novel 2-phenylquinoline-4-carboxamide (B4668241) derivatives can act as potent inhibitors of tubulin polymerization. nih.gov One compound, 7b , displayed significant cytotoxic activity against SK-OV-3 and HCT116 cancer cell lines. nih.gov Mechanistic investigations revealed that these compounds disrupt mitotic spindle assembly and cause G2/M phase arrest in the cell cycle, consistent with tubulin inhibition. nih.gov Molecular docking analysis further confirmed the interaction of compound 7b at the colchicine (B1669291) binding site of tubulin. nih.gov

Future Research Directions and Unexplored Avenues in 2 Phenylquinoline 3 Carbaldehyde Chemistry

Development of Novel Asymmetric Synthetic Approaches

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and materials science. kashanu.ac.irmiamioh.edu For 2-phenylquinoline-3-carbaldehyde derivatives, which possess significant chirality if substituted appropriately, the development of asymmetric synthetic methods is a high-priority research area. Current synthetic routes often result in racemic mixtures, requiring challenging and costly resolution steps.

Future research should focus on the development of catalytic asymmetric methods to produce specific enantiomers of this compound derivatives directly. This could involve:

Chiral Catalysis: Employing chiral transition metal catalysts (e.g., based on palladium, ruthenium, or iron) or organocatalysts in classic quinoline (B57606) syntheses like the Friedländer or Doebner-von Miller reactions. researchgate.netrsc.org The goal would be to control the stereochemistry during the cyclization step.

Substrate-Controlled Synthesis: Designing chiral starting materials that guide the stereochemical outcome of the reaction.

Enzymatic Reactions: Utilizing enzymes that can catalyze the key bond-forming reactions with high enantioselectivity. miamioh.edu

Progress in this area would unlock the potential to study the stereospecific biological activities and material properties of individual enantiomers, which often exhibit profoundly different effects. kashanu.ac.ir

Exploration of New Reactivity Modes and Catalytic Applications

The aldehyde functional group at the C3 position and the phenyl group at the C2 position make this compound a versatile building block. nih.govrsc.org Its precursor, 2-chloroquinoline-3-carbaldehyde (B1585622), is known for its reactivity, where the chlorine atom can be displaced by various nucleophiles and the aldehyde group can undergo condensation, reduction, and addition reactions. nih.govresearchgate.net

Future work should systematically explore the reactivity of the this compound core. Key avenues include:

Multicomponent Reactions (MCRs): Designing novel MCRs where this compound acts as the key component to rapidly build molecular complexity and generate diverse libraries of heterocyclic compounds. rsc.org MCRs are highly efficient, offering high atom economy and the ability to construct complex molecules in a single step. rsc.org

Novel Cyclization Strategies: Using the aldehyde and the quinoline nitrogen to participate in new cycloaddition or condensation reactions to form fused heterocyclic systems. For example, reacting the aldehyde with bifunctional reagents could lead to novel polycyclic aromatic systems. nih.gov

Catalytic Activity: Investigating the potential of this compound and its derivatives to act as ligands for transition metal catalysts or as organocatalysts themselves. The quinoline nitrogen and the aldehyde oxygen could serve as a bidentate chelating system for metal ions.

A deeper understanding of its reactivity will expand its utility as a foundational element in synthetic chemistry. nih.govmdpi.com

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous flow processes offers significant advantages in terms of safety, efficiency, scalability, and process control. acs.orgresearchgate.net The synthesis of quinolines has been successfully adapted to flow chemistry, demonstrating improved yields and reduced reaction times. thieme-connect.devapourtec.comresearchgate.net

A significant future direction is the development of a continuous flow process for the synthesis and derivatization of this compound. This would involve:

Process Optimization: Translating established batch syntheses, such as those starting from 2-chloroquinoline-3-carbaldehyde, into a continuous flow setup using microreactors or packed-bed reactors. researchgate.netnih.gov

Automated Derivatization: Integrating the flow synthesis with automated downstream processing, where the crude product is directly fed into subsequent reactors for functionalization (e.g., Wittig reactions, reductive aminations, or oxidations of the aldehyde group).

Telescoped Reactions: Creating multi-step "telescoped" flow systems that allow for the production of complex derivatives from simple starting materials in an uninterrupted sequence, minimizing purification steps. vapourtec.com

Such automated systems would accelerate the discovery of new derivatives by enabling high-throughput synthesis and screening of compound libraries. researchgate.net

Advanced Computational Modeling for Property Prediction and Drug Design (focused on mechanistic aspects)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding molecular properties and reaction mechanisms. rsc.orgresearchgate.netrsc.org DFT studies on quinoline derivatives have successfully predicted spectroscopic properties, molecular orbitals (HOMO-LUMO), charge distribution, and reactivity descriptors. arabjchem.orguantwerpen.be

Future computational work should focus on providing a deeper mechanistic understanding of this compound's chemistry and biology:

Reaction Mechanism Elucidation: Using DFT to model the transition states and reaction pathways of novel synthetic transformations involving this compound. This can help optimize reaction conditions and predict the feasibility of new reactions. rsc.orgresearchgate.net

Predicting Physicochemical Properties: Calculating properties like solubility, stability, and electronic characteristics for virtual libraries of derivatives to guide synthetic efforts toward molecules with desired material or biological attributes. rsc.org

Molecular Docking and Dynamics: Performing molecular docking and molecular dynamics (MD) simulations to investigate how these molecules bind to biological targets. arabjchem.orguantwerpen.be This can elucidate the specific interactions responsible for their biological activity and guide the design of more potent and selective drug candidates.

These in silico studies will significantly reduce the experimental effort required for drug design and materials development by allowing for rational, targeted synthesis.

Expansion into Emerging Materials Science Applications

The rigid, planar structure and unique electronic properties of the quinoline ring make it an attractive scaffold for advanced materials. rsc.org Quinoline derivatives are being explored for applications in organic light-emitting diodes (OLEDs), chemical sensors, and as nonlinear optical materials. researchgate.net

The this compound framework is a promising candidate for expansion into this field. Future research should investigate its potential in:

Organic Electronics: Synthesizing polymers or oligomers based on the this compound unit for use as semiconductors or emissive materials in electronic devices. The extended π-conjugation is favorable for charge transport and light emission.

Fluorescent Probes: Developing derivatives that exhibit fluorescence changes upon binding to specific metal ions, anions, or biomolecules, making them useful as chemical sensors. researchgate.net

Pesticide Development: The quinoline scaffold is a key component in many pesticides, and new derivatives could offer novel modes of action to combat resistance. acs.org

Systematic functionalization of the phenyl ring and the quinoline core will allow for the fine-tuning of photophysical and electronic properties for specific material applications.

Deeper Mechanistic Elucidation of Biological Activities at the Molecular Level

Quinoline derivatives are renowned for their broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties. nih.govnih.govbritannica.com For instance, some 2-phenylquinoline (B181262) derivatives have shown potent activity against coronaviruses by inhibiting the nsp13 helicase. nih.gov The mechanism of action for many quinoline-based drugs, such as chloroquine, is thought to involve interference with heme polymerization in the malaria parasite. nih.govnih.gov

However, the precise molecular targets and mechanisms for many derivatives, including those of this compound, are not fully understood. Future research must aim for a detailed molecular-level understanding:

Target Identification: Using chemoproteomics and other advanced biochemical techniques to identify the specific protein targets with which these compounds interact to exert their biological effects.

Binding Site Characterization: Employing structural biology techniques like X-ray crystallography or cryo-electron microscopy, in conjunction with computational modeling, to determine the exact binding mode of these molecules within their target proteins. nih.gov

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing focused libraries of derivatives to systematically probe how structural modifications affect biological activity. nih.gov This will provide a clearer picture of the pharmacophore and guide the design of next-generation therapeutic agents with improved efficacy and reduced side effects.

A thorough mechanistic understanding is crucial for overcoming drug resistance and developing novel therapeutics for a range of diseases. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Phenylquinoline-3-carbaldehyde, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclization and condensation reactions. For example, substituted 2-quinoline-3-carbaldehydes can be prepared by reacting amino acids with o-phenylenediamine in ethanol and HCl (Phillip’s method) . A modified protocol uses phosphorus pentachloride (PCl₅) to enhance chlorination efficiency at the 2-position, achieving higher yields under reflux conditions in dichloromethane . Key parameters affecting yield include solvent polarity, temperature (optimal range: 60–80°C), and stoichiometric ratios of reagents.

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • Spectral Analysis : Combine ¹H/¹³C NMR to confirm aldehyde proton resonance (δ 9.8–10.2 ppm) and aromatic carbons. IR spectroscopy identifies the carbonyl stretch (~1680 cm⁻¹) .
  • Crystallography : Single-crystal X-ray diffraction (SHELX programs) resolves molecular geometry and substituent orientation. For example, Acta Crystallographica studies confirm dihedral angles between phenyl and quinoline rings (e.g., 45–55°) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported spectral data for this compound derivatives?

  • Methodological Answer : Contradictions often arise from solvent effects or impurities. Validate data by:

  • Cross-referencing with high-purity standards (e.g., NIST Chemistry WebBook for IR/NMR benchmarks) .
  • Reproducing synthesis under inert conditions (argon atmosphere) to minimize oxidation byproducts.
  • Using hyphenated techniques (e.g., LC-MS) to isolate and characterize minor impurities .

Q. What strategies optimize the regioselective functionalization of this compound for biological applications?

  • Methodological Answer :

  • Electrophilic Substitution : Introduce substituents at the 4-position via Vilsmeier-Haack formylation, leveraging the electron-withdrawing aldehyde group to direct reactivity .
  • Schiff Base Formation : Condense the aldehyde with amines (e.g., benzimidazole derivatives) in ethanol under catalytic acid (HCl), achieving >80% yield for antimicrobial derivatives .
  • Computational Guidance : Use DFT calculations (e.g., Gaussian) to predict reactive sites based on Fukui indices, reducing trial-and-error synthesis .

Q. How can crystallographic data resolve ambiguities in the tautomeric forms of this compound?

  • Methodological Answer : The compound may exhibit keto-enol tautomerism. Employ:

  • X-ray Diffraction : SHELXL refinement of bond lengths (C=O vs. C–OH) to confirm dominant tautomer .
  • Solid-State NMR : Compare ¹³C chemical shifts with solution-state data to detect tautomeric shifts in crystalline vs. dissolved forms .

Q. What experimental design principles mitigate side reactions during the synthesis of 2-chloro analogs?

  • Methodological Answer :

  • Chlorination Control : Use PCl₅ in a non-polar solvent (e.g., toluene) to minimize over-chlorination. Monitor reaction progress via TLC (hexane:ethyl acetate = 3:1) .
  • Byproduct Analysis : Characterize 2,6-dichloro byproducts via GC-MS and optimize stoichiometry (PCl₅:substrate ratio ≤ 1.2:1) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.